Panamine, 21-ormosanin-20-yl-
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Overview
Description
Ormosinine is a naturally occurring alkaloid found in the seeds of the Ormosia species, particularly Ormosia dasycarpa and Ormosia panamensis . It has the molecular formula C40H66N6 and a molecular weight of 630.99 . The compound is characterized by its complex structure, which includes one molecule of panamine and one molecule of ormosanine . Ormosinine is known for its unique stereochemistry and has been the subject of various structural studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ormosinine can be synthesized through the reduction of pyridine derivatives. The stereochemistry of ormosinine and its isomers, such as piptanthine and dasycarpine, has been elucidated through isomerization and reduction experiments . The reduction of pyridine derivatives involves catalytic hydrogenation using platinum in acetic acid under a hydrogen atmosphere at room temperature .
Industrial Production Methods: Industrial production of ormosinine is not well-documented, but it is likely to involve similar reduction processes as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic reduction process.
Chemical Reactions Analysis
Types of Reactions: Ormosinine undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation of pyridine rings.
Isomerization: Conversion to different stereoisomers under specific conditions.
Common Reagents and Conditions:
Catalysts: Platinum in acetic acid for hydrogenation.
Major Products:
Scientific Research Applications
Ormosinine has been extensively studied for its structural properties and stereochemistry. Its applications in scientific research include:
Chemistry: Used as a reference compound for studying the stereochemistry of alkaloids.
Medicine: Investigated for its potential pharmacological properties, but no specific medical applications have been established.
Mechanism of Action
The mechanism of action of ormosinine is not well-understood. as an alkaloid, it is likely to interact with various molecular targets, potentially including enzymes and receptors. The specific pathways and molecular targets involved in its action remain to be elucidated through further research.
Comparison with Similar Compounds
Ormosinine is part of a group of alkaloids found in the Ormosia species. Similar compounds include:
Ormosanine: A closely related alkaloid with a similar structure.
Piptanthine: An isomer of ormosinine formed through catalytic reduction.
Dasycarpine: Another isomeric alkaloid with distinct stereochemistry.
Uniqueness: Ormosinine is unique due to its specific stereochemistry and the presence of both panamine and ormosanine molecules in its structure . Its ability to form various stereoisomers under different conditions adds to its distinctiveness among alkaloids.
Properties
CAS No. |
14350-67-5 |
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Molecular Formula |
C40H66N6 |
Molecular Weight |
631.0 g/mol |
IUPAC Name |
(1R,2S,6S,11S,13S,14R,21R)-5-[(6R)-6-[(1R,2R,7S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-1-yl]piperidin-2-yl]-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane |
InChI |
InChI=1S/C40H66N6/c1-3-17-44-24-39(22-28(32(44)11-1)20-26-8-6-16-41-36(26)39)34-13-5-10-31(42-34)30-14-15-35-40-23-29(33-12-2-4-18-45(33)25-40)21-27-9-7-19-46(37(27)40)38(30)43-35/h26-38,41-43H,1-25H2/t26-,27-,28+,29-,30?,31?,32+,33+,34+,35-,36+,37+,38-,39+,40+/m0/s1 |
InChI Key |
AALLVKSRUNOPFP-JGPWTZGGSA-N |
Isomeric SMILES |
C1CCN2C[C@]3(C[C@H]([C@H]2C1)C[C@H]4[C@H]3NCCC4)[C@H]5CCCC(N5)C6CC[C@H]7[C@]89C[C@H](C[C@H]1[C@H]8N([C@@H]6N7)CCC1)[C@H]1CCCCN1C9 |
Canonical SMILES |
C1CCN2CC3(CC(C2C1)CC4C3NCCC4)C5CCCC(N5)C6CCC7C89CC(CC1C8N(C6N7)CCC1)C1CCCCN1C9 |
Origin of Product |
United States |
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